

Application Note: Determination of Chlorbromuron Residues in Crops by HPLC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorbromuron**

Cat. No.: **B083572**

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Chlorbromuron** residues in various crop matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, ensuring high recovery and removal of matrix interferences. The subsequent analysis by HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the accurate quantification of **Chlorbromuron**. This method is suitable for routine monitoring of **Chlorbromuron** residues in a variety of fruit and vegetable samples to ensure compliance with regulatory limits.

Introduction

Chlorbromuron is a urea-based herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Due to its potential persistence in the environment and agricultural products, sensitive and reliable analytical methods are required to monitor its residue levels in food commodities to safeguard consumer health. HPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.^{[1][2]} This application note provides a detailed protocol for the extraction, clean-up, and analysis of **Chlorbromuron** in crop samples, validated in accordance with SANTE guidelines.^[3]

Experimental Protocol

Materials and Reagents

- **Chlorbromuron** analytical standard (purity ≥98%)
- Acetonitrile (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) (for pigmented samples)
- C18 sorbent
- QuEChERS extraction salt packets
- Syringe filters (0.22 μm , PTFE or Nylon)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[\[4\]](#)[\[5\]](#)

a. Extraction:

- Homogenize a representative portion of the crop sample (e.g., using a high-speed blender). For samples with high water content, it may be beneficial to freeze-dry them first.
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- If required, add an internal standard.
- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[\[6\]](#)[\[7\]](#)
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.
- The d-SPE tube should contain a mixture of sorbents for clean-up. A common combination is 150 mg anhydrous MgSO₄ and 50 mg PSA. For samples with high pigment content (e.g., leafy greens, berries), 50 mg of GCB can be added. For matrices with high fat content, 50 mg of C18 sorbent can be included.
- Vortex the tube for 30 seconds.
- Centrifuge at high speed (e.g., $\geq 10,000 \times g$) for 2 minutes.
- The resulting supernatant is the final extract.

HPLC-MS/MS Analysis

a. Instrumental Conditions:

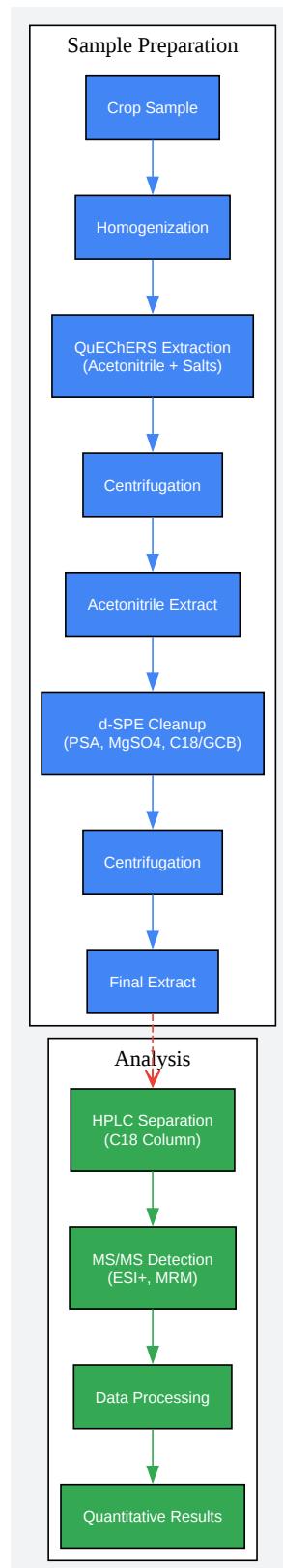
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) is commonly used.
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Methanol or Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
- Gradient Program:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 °C
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).

b. MS/MS Parameters for **Chlorbromuron:**

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method.^[1] The following MRM transitions for **Chlorbromuron** have been reported:^[8]

Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)
292.9	203.9	18	182.0	16

Note: Collision energies should be optimized for the specific instrument being used.


Quantitative Data

The method was validated for several crop matrices. The following table summarizes the quantitative performance data for **Chlorbromuron**. The validation was performed in accordance with the SANTE/11312/2021 guidelines, with recovery values expected to be within the 70-120% range and a limit of quantification (LOQ) suitable for regulatory monitoring.[3]

Crop Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Recovery (%) at 10 µg/kg	RSD (%) (n=5)
Tomato	1.5	5	95	<10
Lettuce	2.0	5-10	88	<15
Strawberry	1.8	5	92	<10
Wheat	3.0	10	85	<15
Orange	2.5	10	90	<15

Note: This data is a representative summary based on literature. Actual performance may vary depending on the specific matrix and instrumentation. A study on various vegetable matrices reported an LOQ of 0.005-0.01 mg/kg for a range of herbicides, with recoveries between 70% and 120%.[9]

Experimental Workflow and Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC-MS/MS analysis of **Chlorbromuron**.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the determination of **Chlorbromuron** residues in a variety of crop matrices. The use of the QuEChERS protocol for sample preparation ensures high throughput and excellent recoveries, while the selectivity of tandem mass spectrometry minimizes matrix effects. The method has been validated to meet the stringent requirements of regulatory bodies and is suitable for routine monitoring of **Chlorbromuron** in food safety laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. esydops.gr [esydops.gr]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. QuEChERS: Home quechers.eu
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Chlorbromuron Residues in Crops by HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083572#hplc-ms-ms-analysis-of-chlorbromuron-residues-in-crops>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com